molecular formula C13H22N2O4S B1419710 1-(2-Phenylethyl)piperidin-3-amine sulfate CAS No. 1185299-91-5

1-(2-Phenylethyl)piperidin-3-amine sulfate

Cat. No.: B1419710
CAS No.: 1185299-91-5
M. Wt: 302.39 g/mol
InChI Key: MSEYJKOFUJZPFQ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperidin-3-amine sulfate is a useful research compound. Its molecular formula is C13H22N2O4S and its molecular weight is 302.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity

A study on N-heterocyclic 4-piperidinamines, including compounds structurally related to 1-(2-Phenylethyl)piperidin-3-amine sulfate, found that these compounds exhibit potent antihistaminic properties. The phenylethyl derivatives, in particular, showed significant antihistamine effects after oral administration in animal models (Janssens et al., 1985).

Chemical Synthesis and Reactivity

In another study, the reactivity of various amines, including piperidines, was analyzed, providing insights into the chemical behavior of such compounds. This study contributes to understanding the reactions and potential applications of this compound in chemical synthesis (Um et al., 2009).

Asymmetric Synthesis Applications

The asymmetric synthesis of enantiopure compounds using 1-(2-Phenylethyl)piperidine derivatives was explored in a study. This research demonstrates the potential use of this compound in the synthesis of biologically active compounds (Girard et al., 2006).

Electrolyte Complex Formation

The formation of electrolyte complexes between dextran sulfate and amine structures, including piperidine derivatives, has been studied. This research highlights the potential pharmaceutical applications of this compound in drug delivery systems (Choi et al., 2021).

Biogenic Amine Analysis

Research on the quantification of biogenic amines, such as 2-phenylethylamine, in food products using chromatographic techniques also contributes to the understanding of the analytical applications of related compounds like this compound (Chin-Chen et al., 2013).

Biochemical Analysis

Biochemical Properties

1-(2-Phenylethyl)piperidin-3-amine sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its structural properties, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the binding site’s nature and the compound’s structural properties. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and efficacy, as its localization within the cell determines its access to target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEYJKOFUJZPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.